Narlaprevir-d4 is a deuterated form of Narlaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. This compound is classified as an antiviral agent and is primarily utilized in the treatment of chronic hepatitis C. The deuteration of Narlaprevir improves its pharmacokinetic properties, potentially enhancing its efficacy and safety profile in clinical applications.
The synthesis of Narlaprevir-d4 involves several key steps that focus on the introduction of deuterium into the molecular structure. The synthetic pathway typically begins with the preparation of key intermediates through established chemical reactions.
The synthetic route for Narlaprevir has been optimized to minimize purification steps and maximize yield, similar to approaches used for other HCV protease inhibitors .
Narlaprevir-d4 retains the core structure of Narlaprevir but includes deuterium atoms at specific locations within its molecular framework. The general molecular formula for Narlaprevir is , while for Narlaprevir-d4, it would be .
Narlaprevir-d4 functions by specifically inhibiting the NS3/4A serine protease enzyme essential for the replication of the hepatitis C virus.
The mechanism showcases a competitive inhibition model where the drug competes with natural substrates for binding to the enzyme .
Narlaprevir-d4 serves several scientific purposes:
The ongoing research into deuterated drugs like Narlaprevir-d4 reflects a growing interest in optimizing therapeutic agents through chemical modifications .
Narlaprevir (SCH 900518) is a second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor featuring a bicyclo[3.1.0]hexane scaffold, P1 norleucine moiety, and dimethylcyclopropylproline at P2, with a tert-butyl sulfone cap at P4 [3] [6]. The deuterated analog, Narlaprevir-d4, incorporates four deuterium atoms at the P1 norleucine ethyl group (β,γ-positions) and P1' cyclopropyl methylene group, replacing hydrogen atoms at these sites with deuterium (²H) [6] [8]. This isotopic substitution preserves the molecular formula (C₃₆H₅₇D₄N₅O₇S) and stereochemistry while altering vibrational frequencies and bond dissociation energies. X-ray crystallography confirms identical binding conformations to the NS3 protease active site, where the ketoamide warhead forms a reversible covalent bond with Ser139 [1] [10].
Table 1: Structural Comparison of Narlaprevir and Narlaprevir-d4
Feature | Narlaprevir | Narlaprevir-d4 |
---|---|---|
Molecular Formula | C₃₆H₆₁N₅O₇S | C₃₆H₅₇D₄N₅O₇S |
Deuterium Positions | None | P1 norleucine (β,γ-CH₂) and P1' cyclopropyl (CH₂) |
Active Site Binding | Covalent (Ser139) | Identical covalent binding |
Crystal Structure | Resolved (PDB 3KEE) | Isomorphous |
Deuterium integration in Narlaprevir-d4 employs chemoselective H/D exchange and deuterated building blocks to ensure isotopic purity >99% [8]. Key synthetic steps include:
Mass spectrometry (HRMS) validates deuterium distribution, showing m/z 712.00 for [M+H]⁺ (vs. 707.96 for protiated form) [10]. Nuclear magnetic resonance (¹H-NMR) confirms deuterium incorporation through signal attenuation at δ 1.28 (norleucine β-CH₂) and δ 0.88 (cyclopropyl CH₂) [8].
Table 2: Deuterium Incorporation Parameters
Position | Chemical Shift (¹H-NMR) | Deuteration Efficiency (%) | Method |
---|---|---|---|
P1 β-CH₂ (Nle) | δ 1.28 | >99.5 | NaBD₄ reduction |
P1 γ-CH₂ (Nle) | δ 1.42 | >99.5 | NaBD₄ reduction |
P1' CH₂ (Cp) | δ 0.88 | 98.7 | Deuterated epoxide |
Deuteration enhances Narlaprevir-d4’s chemical stability without altering aqueous solubility. Key findings include:
Table 3: Physicochemical Properties Comparison
Property | Narlaprevir | Narlaprevir-d4 | Significance |
---|---|---|---|
Aqueous Solubility | <0.1 mg/mL | <0.1 mg/mL | Unchanged |
Degradation Rate (t₉₀) | 48 hours | 110 hours | KIE-enhanced stability |
Plasma Protein Binding | 86.5–91.4% | 86.0–91.2% | No significant difference |
logP (Calculated) | 5.2 | 5.2 | Identical lipophilicity |
Molecular dynamics (MD) simulations (AMBER20) reveal deuterium-induced changes in bond vibrational frequencies and protein-ligand binding dynamics:
Quantum mechanical (QM) studies at the B3LYP/6-31G* level demonstrate that deuterium substitution increases the rotational barrier of the P1 norleucine side chain by 0.8 kcal/mol, favoring bioactive conformations [5].
Table 4: Computational Parameters for Deuterium Effects
Parameter | Narlaprevir | Narlaprevir-d4 | Method |
---|---|---|---|
C-H/C-D Stretch (cm⁻¹) | 2900–3000 | 2200–2250 | DFT B3LYP/6-31G* |
NS3 Binding Energy (kcal/mol) | -9.8 | -10.0 | FEP (AMBER20) |
Active Residence Time (h) | 2.0 | 2.3 | Steered MD |
Norleucine Rotational Barrier | 3.1 kcal/mol | 3.9 kcal/mol | QM Torsional Scan |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7